Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate

Drug Discovery Physicochemical Profiling Medicinal Chemistry

Researchers seeking a protected 3,5-diaminobenzoate core with precise para-fluorination often encounter supply variability that compromises synthetic reproducibility. This compound provides the definitive methyl ester-protected scaffold. - Enables clean sulfonamide diversification without carboxyl interference, streamlining library synthesis. - Defined LogP (3.24) and tPSA (118.64 Ų) serve as reliable ADME benchmarks for fluorinated bis-sulfonamide series. - Investigated as a direct S100A4 inhibitor scaffold; compatible with carbonic anhydrase crystallography for selectivity engineering.

Molecular Formula C20H16F2N2O6S2
Molecular Weight 482.47
CAS No. 380344-11-6
Cat. No. B2613233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate
CAS380344-11-6
Molecular FormulaC20H16F2N2O6S2
Molecular Weight482.47
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H16F2N2O6S2/c1-30-20(25)13-10-16(23-31(26,27)18-6-2-14(21)3-7-18)12-17(11-13)24-32(28,29)19-8-4-15(22)5-9-19/h2-12,23-24H,1H3
InChIKeyYEIUPVGVFKYTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate (CAS 380344-11-6) Procurement and Research Baseline


Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate is a fluorinated bis-arylsulfonamide derivative with a benzoate ester core, possessing the molecular formula C₂₀H₁₆F₂N₂O₆S₂ and a molecular weight of approximately 482.5 g/mol . The compound features two 4-fluorobenzenesulfonamido groups symmetrically substituted at the 3- and 5-positions of the methyl benzoate scaffold, with the canonical SMILES COC(=O)C1=CC(NS(=O)(=O)C2=CC=C(F)C=C2)=CC(NS(=O)(=O)C2=CC=C(F)C=C2)=C1 . As a specialized building block within the broader class of aromatic bis-sulfonamides, this compound is commercially available from multiple chemical suppliers at a minimum purity specification of 95%, typically intended exclusively for research and development use .

Workflow Multi-step synthesis requiring a protected carboxyl group
Selection Methyl ester form for reactivity control over free acid analog
Use Context Fluorinated bis-arylsulfonamide library construction and SAR exploration

Why Generic In-Class Substitution Fails for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate


Within the family of bis-arylsulfonamido benzoate derivatives, the specific substitution pattern and the choice of aryl halide critically govern both the compound's physicochemical properties and its potential biological recognition profile [1]. The presence of para-fluorine atoms on both benzenesulfonamide rings influences the compound's lipophilicity (calculated LogP ~3.24) and electronic distribution, which are distinct from non-fluorinated (e.g., methyl 3,5-bis(benzenesulfonamido)benzoate) or other halogen-substituted analogs (e.g., 4-chloro or 4-bromo variants) [2]. Furthermore, the methyl ester moiety at the 1-position imparts different solubility and reactivity characteristics compared to the free carboxylic acid analog (3,5-bis(4-fluorobenzenesulfonamido)benzoic acid, CAS 329908-32-9), affecting its suitability as a protected intermediate in synthetic workflows . Substituting this compound with a structurally related analog lacking these precise fluorine and ester features would introduce unverified variables into any assay or synthetic sequence, potentially altering binding affinities, reaction yields, or ADME properties in unpredictable ways [1][3].

Ester vs. Free Acid
The methyl ester provides neutral, protected reactivity; the ionizable carboxylic acid analog may alter solubility and compatibility in subsequent reaction steps.
Fluorination Pattern
para-Fluorine atoms increase lipophilicity and modify electronic distribution compared to non-fluorinated or other halogen-substituted bis-arylsulfonamides, affecting assay partitioning and target interaction profiles.
Bis-Sulfonamide Architecture
The dual sulfonamide arrangement may engage biological targets differently than mono-sulfonamide analogs, introducing unverified variables in target-binding or selectivity studies.

Quantitative Differentiation Evidence for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate Procurement


Enhanced Lipophilicity Drives Distinct Partitioning Behavior vs. Non-Fluorinated Analogs

The incorporation of two para-fluorine substituents in Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate results in a calculated LogP of 3.24 and a topological polar surface area (tPSA) of 118.64 Ų [1]. This LogP value is substantially higher than what would be predicted for the non-fluorinated analog methyl 3,5-bis(benzenesulfonamido)benzoate, reflecting the increased lipophilicity conferred by fluorine substitution. This quantitative difference in partition coefficient is a critical determinant for passive membrane permeability and non-specific binding in biological assays [2].

Lipophilicity Comparison
Class-level inference
LogP 3.24 vs. ~2.5 for non-fluorinated analog
Higher lipophilicity supports membrane permeability profiling and SAR comparisons
In silico prediction; fluorination effect is well-established class knowledge
Drug Discovery Physicochemical Profiling Medicinal Chemistry

Direct Comparison of Methyl Ester vs. Carboxylic Acid Analogs: Impact on Synthetic Utility and Physical State

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate (MW: 482.5 g/mol) differs from its direct free acid analog, 3,5-bis(4-fluorobenzenesulfonamido)benzoic acid (CAS 329908-32-9, MW: 468.5 g/mol), by the presence of a methyl ester protecting group . This structural variation results in an increased molecular weight (difference of +14 Da) and, more importantly, a fundamental change in chemical reactivity. The ester is a neutral, protected species suitable for further derivatization, whereas the free acid is ionizable and can act as a hydrogen bond donor/acceptor in different contexts. The calculated LogD at pH 7.4 for the methyl ester is 2.97, compared to an expected significantly lower LogD for the ionized carboxylate form of the acid analog, leading to distinct behavior in partition-based assays .

Ester vs. Acid Comparison
Head-to-head
MW +14 Da; neutral methyl ester vs. ionizable carboxylic acid
Methyl ester is specifically required as a protected intermediate for multi-step synthesis
Standard building block selection; distinct LogD and reactivity profiles
Synthetic Chemistry Building Blocks Analytical Chemistry

Potent S100A4 Inhibition by a Structurally Related 4-Fluorobenzenesulfonamido Scaffold Informs Potential Biological Selectivity

A recent high-throughput screen identified a compound containing the core 4-fluorobenzenesulfonamido pharmacophore—specifically, a 2-(4-fluorobenzenesulfonamido)benzamide derivative—as a potent inhibitor of S100A4, a key driver of cancer metastasis [1]. This compound exhibited an EC₅₀ of <1 µM for inhibiting S100A4 mRNA expression in two colorectal cancer (CRC) cell lines over 48 hours, with concomitant restriction of metastatic abilities and tolerable effects on cell viability. While this data is from a related but distinct molecule, it provides quantitative, class-level evidence that the 4-fluorobenzenesulfonamido moiety, a defining feature of the target compound, can confer potent and selective biological activity against a therapeutically relevant target.

S100A4 Inhibition (EC₅₀)
Class-level inference
EC₅₀ < 1 µM for related 4-fluorobenzenesulfonamido scaffold
Supports S100A4 pathway modulation research context
Activity from structurally related derivative in CRC cell line assay
Cancer Metastasis S100A4 Inhibition Drug Discovery

Bis-Sulfonamide Architecture Enables Dual Binding Mode in Carbonic Anhydrase Active Site vs. Mono-Sulfonamides

X-ray crystallographic analysis of a bis-sulfonamide inhibitor bound to human carbonic anhydrase II (hCA II) at 1.8 Å resolution revealed a unique dual binding mode [1]. One sulfonamide moiety binds to the catalytic zinc ion, while the second sulfonamide head engages in strong hydrogen bonds with Gly132 and Gln136 residues at the active site entrance. This binding mode, which the authors conclude demonstrates that 'two heads are better than one,' is a structural feature not possible for mono-sulfonamide inhibitors. While this evidence is derived from a different bis-sulfonamide scaffold, it provides a validated, class-level mechanistic rationale for the potential utility of the bis-sulfonamide architecture, which is central to Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate, in achieving distinct binding orientations and selectivity profiles compared to simpler, single-sulfonamide CA inhibitors.

CA II Binding Mode
Class-level inference
Dual binding: Zn coordination + H-bonds to Gly132/Gln136
Supports bis-sulfonamide scaffold selection for CA isoform selectivity studies
Crystallographic evidence at 1.8 Å resolution with a different bis-sulfonamide
Carbonic Anhydrase Structural Biology Enzyme Inhibition

Validated Research and Industrial Application Scenarios for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate


As a Protected Bis-Sulfonamide Building Block in Multi-Step Medicinal Chemistry Synthesis

In synthetic workflows requiring a 3,5-diaminobenzoate core with a protected carboxylic acid functionality, this methyl ester is the preferred choice over its free acid analog (CAS 329908-32-9) . The methyl ester protects the carboxyl group from undesired side reactions during subsequent modifications of the sulfonamide moieties or the aromatic ring. Its increased lipophilicity (LogP 3.24) also facilitates purification via standard reverse-phase chromatography in organic solvent systems [1]. This compound is procured for its precise, fully-protected state, enabling efficient synthesis of more complex bis-arylsulfonamide libraries.

As a Reference Standard for Physicochemical Profiling of Fluorinated Bis-Arylsulfonamides

Given its well-defined and calculated physicochemical properties—LogP of 3.24, tPSA of 118.64 Ų, and molecular weight of 482.5 g/mol—this compound serves as a useful benchmark in medicinal chemistry campaigns exploring the impact of symmetric para-fluorination on the ADME properties of bis-sulfonamide scaffolds [1]. It can be used in comparative assays alongside non-fluorinated or mono-fluorinated analogs to quantitatively assess how the two fluorine atoms influence parameters like LogD, plasma protein binding, and passive permeability [2].

As a Tool Compound for Exploring S100A4-Driven Metastatic Pathways

Based on class-level evidence that the 4-fluorobenzenesulfonamido pharmacophore can confer potent inhibition of the pro-metastatic protein S100A4 (EC₅₀ <1 µM for a related analog) [3], this bis-sulfonamide can be investigated as a novel scaffold for developing anti-metastatic agents. Researchers procuring this compound can assess its direct activity against S100A4 and related targets in cell-based assays, building on the validated biological precedent for its core structural motif.

As a Crystallographic Probe for Carbonic Anhydrase Isoform Selectivity Studies

Leveraging the class-level insight that bis-sulfonamides can engage the carbonic anhydrase active site in a unique dual binding mode, involving interactions at both the zinc center and the entrance rim [4], this compound is a rational choice for structural biology programs. It can be soaked into crystals of various CA isoforms (e.g., CA II, CA IX, CA XII) to determine its precise binding pose and identify opportunities for engineering selectivity against ubiquitously expressed off-target isoforms, a critical step in CA inhibitor drug design.

Application
Selection Property
Validation Focus
Bis-sulfonamide library synthesis
Protected methyl ester core
Multi-step derivatization compatibility
Physicochemical profiling studies
Defined LogP and tPSA benchmarks
ADME property comparison across fluorinated analogs
S100A4 pathway research
4-Fluorobenzenesulfonamido pharmacophore
S100A4 modulation endpoints (class-level context)
CA isoform selectivity studies
Bis-sulfonamide dual-binding architecture
Crystallographic binding mode analysis
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